molecular formula C16H17NO2S B258089 1-[(3,4-Dimethylphenyl)sulfonyl]indoline

1-[(3,4-Dimethylphenyl)sulfonyl]indoline

Cat. No. B258089
M. Wt: 287.4 g/mol
InChI Key: CEXYJRSIBLKFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Dimethylphenyl)sulfonyl]indoline, also known as DMSI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamide derivatives and has a molecular weight of 315.42 g/mol.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethylphenyl)sulfonyl]indoline as a fluorescent probe for metal ions involves the formation of a complex between the compound and the metal ion. This complex is formed through the coordination of the metal ion with the sulfonamide group of 1-[(3,4-Dimethylphenyl)sulfonyl]indoline. The resulting complex is highly fluorescent, allowing for the detection and quantification of the metal ion.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-[(3,4-Dimethylphenyl)sulfonyl]indoline. However, some studies have shown that the compound has low toxicity and does not cause significant adverse effects in laboratory animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(3,4-Dimethylphenyl)sulfonyl]indoline as a fluorescent probe for metal ions is its high selectivity and sensitivity. The compound has been shown to selectively bind to specific metal ions, allowing for the detection and quantification of these ions in complex biological and environmental samples. However, one of the limitations of using 1-[(3,4-Dimethylphenyl)sulfonyl]indoline is its relatively low solubility in water, which can limit its use in aqueous environments.

Future Directions

There are several potential future directions for research on 1-[(3,4-Dimethylphenyl)sulfonyl]indoline. One area of interest is the development of new fluorescent probes based on the structure of 1-[(3,4-Dimethylphenyl)sulfonyl]indoline. These probes could be tailored to selectively bind to specific metal ions or other targets of interest. Another area of research is the use of 1-[(3,4-Dimethylphenyl)sulfonyl]indoline in biomedical applications, such as the detection of metal ions in biological samples and the development of new diagnostic tools. Finally, further studies are needed to determine the exact mechanism of action of 1-[(3,4-Dimethylphenyl)sulfonyl]indoline and its potential effects on biological systems.

Synthesis Methods

The synthesis of 1-[(3,4-Dimethylphenyl)sulfonyl]indoline involves the reaction of 3,4-dimethylaniline with sulfuryl chloride to produce 3,4-dimethylbenzenesulfonyl chloride. The resulting compound is then reacted with indoline to produce 1-[(3,4-Dimethylphenyl)sulfonyl]indoline. This reaction is usually performed in the presence of a strong base, such as sodium hydroxide, and a solvent, such as dichloromethane.

Scientific Research Applications

1-[(3,4-Dimethylphenyl)sulfonyl]indoline has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. 1-[(3,4-Dimethylphenyl)sulfonyl]indoline has been shown to selectively bind to metal ions such as copper, zinc, and mercury, and emit fluorescence upon binding. This property makes it useful for the detection and quantification of metal ions in biological and environmental samples.

properties

Product Name

1-[(3,4-Dimethylphenyl)sulfonyl]indoline

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C16H17NO2S/c1-12-7-8-15(11-13(12)2)20(18,19)17-10-9-14-5-3-4-6-16(14)17/h3-8,11H,9-10H2,1-2H3

InChI Key

CEXYJRSIBLKFIX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C

Origin of Product

United States

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